(2S)-3-Ethylpentan-2-OL

Description

Significance of Chiral Secondary Alcohols in Organic Synthesis and Industrial Applications

Chiral secondary alcohols are highly valued as intermediates and building blocks in organic synthesis. wikipedia.orgnih.gov Their importance stems from their utility in constructing complex chiral molecules with precise stereochemistry. wikipedia.org Enantiomerically pure alcohols are crucial starting materials for the synthesis of fine chemicals, including flavorings, agrochemicals, and specialty materials. oist.jp

The pharmaceutical industry, in particular, relies heavily on the production of single-enantiomer drug intermediates to ensure the safety and efficacy of many medications. stenutz.eumdpi.com Chiral secondary alcohols are precursors to numerous active pharmaceutical ingredients (APIs). For instance, optically pure secondary alcohols are used to produce drugs such as the antidepressant fluoxetine (B1211875) and the bronchodilator salbutamol. ua.esresearchgate.net

The synthesis of these vital compounds can be achieved through various methods, including the asymmetric reduction of prochiral ketones, which is a common strategy. researchgate.net Both biocatalytic methods, using enzymes like alcohol dehydrogenases or lipases, and chemocatalytic processes, such as asymmetric hydrogenation, have been developed to produce these synthons in high enantiomeric excess. mdpi.comgoogle.com The use of biocatalysis is often favored for its high selectivity and environmentally friendly reaction conditions. stenutz.eu

The Molecular Structure and Stereochemical Features of (2S)-3-Ethylpentan-2-OL

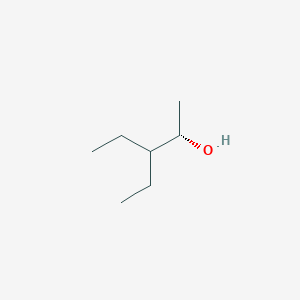

This compound is a chiral aliphatic alcohol. Its structure consists of a five-carbon pentane (B18724) backbone. An ethyl group is attached to the third carbon atom, and a hydroxyl (-OH) group is located on the second carbon atom. cymitquimica.com The designation "(2S)" specifies the absolute stereochemistry at the chiral center, which is the second carbon atom bonded to the hydroxyl group. According to the Cahn-Ingold-Prelog priority rules, the substituents around this carbon are arranged in a specific three-dimensional orientation defined as 'S' (Sinister).

The molecular formula of the compound is C₇H₁₆O. nih.gov The presence of the hydroxyl group allows it to act as a hydrogen bond donor and acceptor, influencing its physical properties such as boiling point and solubility. cymitquimica.com

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₇H₁₆O | nih.gov |

| Molecular Weight | 116.20 g/mol | nih.gov |

| CAS Number | 63792-39-2 | nih.gov |

| Canonical SMILES | CCC(CC)C(C)O | nih.gov |

| InChI | InChI=1S/C7H16O/c1-4-7(5-2)6(3)8/h6-8H,4-5H2,1-3H3/t6-/m0/s1 | nih.gov |

| InChIKey | NEHRITNOSGFGGS-LURJTMIESA-N | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Complexity | 48.3 | nih.gov |

Historical Context and Evolution of Research on Stereoisomers of 3-Ethylpentan-2-OL

While specific historical documentation tracing the research evolution of 3-ethylpentan-2-ol stereoisomers is not extensively consolidated, its trajectory can be understood within the broader history of chiral chemistry. The field began with Louis Pasteur's seminal work in 1848, where he manually separated the diastereomeric salt crystals of racemic tartaric acid. wikipedia.orglibretexts.org The first kinetic resolution using a synthetic reagent was reported in 1899. wikipedia.org

For many decades, the primary method for obtaining individual enantiomers of alcohols was through classical resolution. libretexts.org This process involves converting the racemic alcohol into a mixture of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. wikipedia.org For alcohols, this often meant conversion into half-esters of dicarboxylic acids (like phthalic acid), which could then be resolved using a chiral base such as brucine. spcmc.ac.in These diastereomeric salts, having different physical properties, could then be separated by fractional crystallization. wikipedia.orgspcmc.ac.in Following separation, the pure enantiomeric alcohol would be regenerated. spcmc.ac.in Such methods, while foundational, are often laborious and inefficient, as they discard at least 50% of the starting material. wikipedia.org

The latter half of the 20th century and the early 21st century saw a paradigm shift towards asymmetric synthesis, which aims to create a single desired enantiomer directly. wikipedia.org This evolution was driven by the development of sophisticated catalysts and reagents. Key milestones include the development of catalytic asymmetric hydrogenations and oxidations. wikipedia.orgnih.gov More recently, biocatalysis, employing enzymes such as lipases and alcohol dehydrogenases, has become a powerful tool for producing enantiopure alcohols through processes like kinetic resolution and asymmetric reduction. mdpi.comresearchgate.net Lipase-catalyzed kinetic resolution, for instance, has proven highly effective for a range of aliphatic secondary alcohols. researchgate.netresearchgate.net

Specific research on simple aliphatic alcohols like the stereoisomers of 3-ethylpentan-2-ol has been part of this broader evolution. While not as frequently cited as more complex molecules, enantiomerically enriched forms have been synthesized for specific research purposes. For example, one study reports the synthesis of (+)-3-ethylpentan-2-ol with an enantiomeric excess of 83%. ua.es Furthermore, patents have described methods for the resolution of structurally related compounds like 1-amino-3-ethylpentan-2-ol, indicating the application of established resolution principles to similar structures. google.comgoogle.com

Research Gaps and Future Perspectives on this compound

Despite the established importance of chiral secondary alcohols, significant research gaps exist specifically for this compound. There is a notable lack of published studies focusing on its biological activity or its application as a chiral building block in the synthesis of complex target molecules. The development of highly efficient, scalable, and stereoselective synthetic routes specifically for this simple, non-activated aliphatic alcohol remains an area ripe for exploration. While general methods for chiral alcohol synthesis are known, their application and optimization for sterically accessible yet simple structures like 3-ethylpentan-2-ol are not always straightforward. encyclopedia.pub

Future research perspectives for this compound are therefore twofold. First, there is a need to develop and refine synthetic methodologies for its production. This includes the design of novel chemo- or biocatalytic systems that can deliver this specific enantiomer with high yield and selectivity. Advances in directed evolution of enzymes or the development of new transition metal catalysts could provide powerful tools for this purpose. researchgate.net

Second, and more broadly, future work should involve exploring the potential applications of this compound. This could include its use as a chiral starting material or intermediate in the synthesis of new pharmaceuticals, agrochemicals, or advanced materials. A thorough investigation of its physical, chemical, and biological properties is a necessary first step to unlocking its potential utility in contemporary chiral chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H16O |

|---|---|

Molecular Weight |

116.20 g/mol |

IUPAC Name |

(2S)-3-ethylpentan-2-ol |

InChI |

InChI=1S/C7H16O/c1-4-7(5-2)6(3)8/h6-8H,4-5H2,1-3H3/t6-/m0/s1 |

InChI Key |

NEHRITNOSGFGGS-LURJTMIESA-N |

Isomeric SMILES |

CCC(CC)[C@H](C)O |

Canonical SMILES |

CCC(CC)C(C)O |

Origin of Product |

United States |

Advanced Enantioselective Synthesis of 2s 3 Ethylpentan 2 Ol

Asymmetric Catalytic Strategies for (2S)-3-Ethylpentan-2-OL Formation

Asymmetric catalysis offers a powerful and efficient means to access enantiomerically enriched compounds from prochiral precursors. The synthesis of this compound has been approached through various catalytic strategies, including chiral hydrogenation, organocatalysis, and transition metal-catalyzed transformations.

Chiral Hydrogenation of Ketone Precursors to this compound

The asymmetric hydrogenation of prochiral ketones is a highly atom-economical method for producing chiral alcohols. nih.gov This approach involves the use of a chiral catalyst to stereoselectively deliver hydrogen to the carbonyl group of the precursor ketone, 3-ethylpentan-2-one (B1293596). Transition metal complexes, particularly those of iridium and ruthenium, with chiral ligands have been instrumental in this field. nih.govmdpi.com The efficiency and enantioselectivity of these catalysts are highly dependent on the structure of the chiral ligand and the reaction conditions. nih.govresearchgate.net

For instance, iridium complexes with simple alkane-diyl-based P,N,O-type chiral ligands have demonstrated high enantioselectivities (up to 98% ee) in the asymmetric hydrogenation of various prochiral ketones. nih.gov The modular nature of these ligands allows for systematic variation of their structure to optimize catalytic performance. nih.gov While direct data for the hydrogenation of 3-ethylpentan-2-one using these specific catalysts is not detailed, the general success with structurally similar ketones suggests their potential applicability.

| Catalyst System | Precursor Ketone | Enantiomeric Excess (ee) | Reference |

| Iridium-P,N,O Ligand | Prochiral Ketones | Up to 98% | nih.gov |

| Ruthenium-Diphosphine/Diamine | General Ketones | High | organic-chemistry.org |

Organocatalytic Approaches to Enantioenriched this compound

Organocatalysis has emerged as a vital tool in asymmetric synthesis, utilizing small organic molecules to catalyze enantioselective transformations. nih.gov While direct organocatalytic synthesis of this compound is not extensively documented, related transformations highlight the potential of this strategy. For example, amidine-based catalysts (ABCs) have shown high efficacy in the kinetic resolution of various secondary alcohols, providing a non-enzymatic alternative for separating enantiomers. nih.gov

Furthermore, organocatalysts have been successfully employed in the enantioselective Michael addition of various nucleophiles to electrophiles, a key C-C bond-forming reaction that could be adapted for the synthesis of precursors to chiral alcohols. researchgate.net The development of bifunctional organocatalysts, which possess both a Lewis basic site to activate the nucleophile and a Brønsted acidic site to activate the electrophile, has been particularly significant. researchgate.net

Transition Metal-Catalyzed Asymmetric Transformations Yielding this compound

Transition metal catalysis encompasses a broad range of reactions beyond hydrogenation that can be applied to the synthesis of chiral alcohols. thieme-connect.com For instance, copper-catalyzed cross-coupling reactions have been utilized in the synthesis of chiral 2-alkyl-1-alkanols. nih.gov A representative procedure involves the reaction of a chiral iodinated alcohol with a Grignard reagent in the presence of a copper catalyst, demonstrating the formation of a C-C bond with retention of stereochemistry. nih.gov

Another relevant transformation is the directed C(sp³)–H functionalization, where a directing group guides a transition metal catalyst to a specific C-H bond for functionalization. thieme-connect.com While not directly applied to this compound, this methodology offers a powerful way to construct complex chiral molecules.

Biocatalytic Routes to this compound

Biocatalysis leverages the high selectivity and efficiency of enzymes and whole-cell systems to perform chemical transformations under mild and environmentally friendly conditions. researchgate.net This approach has proven particularly effective for the synthesis of enantiopure alcohols.

Enzymatic Kinetic Resolution of Racemic 3-Ethylpentan-2-OL

Enzymatic kinetic resolution (EKR) is a widely used method for separating enantiomers from a racemic mixture. nih.gov This technique relies on the ability of an enzyme, typically a lipase (B570770), to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. mdpi.comresearchgate.net The lipase B from Candida antarctica (CALB), often immobilized as Novozym 435®, is a highly effective biocatalyst for the kinetic resolution of a variety of secondary alcohols. mdpi.comopenpolar.no

The success of EKR depends on the structure of the substrate and the reaction conditions, including the acyl donor and solvent. mdpi.comresearchgate.net For many aliphatic secondary alcohols, CALB-catalyzed transesterification with vinyl acetate (B1210297) as the acylating agent in a non-polar solvent like hexane (B92381) provides excellent enantioselectivities, yielding both the unreacted alcohol and the acylated product in high enantiomeric excess (>99% ee). mdpi.com

| Enzyme | Substrate | Acyl Donor | Enantiomeric Excess (ee) of Alcohol | Enantiomeric Excess (ee) of Acetate | Reference |

| Lipase B from Candida antarctica (CALB) | Racemic secondary alcohols | Vinyl acetate | >99% | >99% | mdpi.comresearchgate.net |

| Lipase from Pseudomonas fluorescens | 2-pentanol | Vinyl acetate | Moderate | Moderate | mdpi.com |

Whole-Cell Biotransformations for this compound Production

Whole-cell biotransformations utilize intact microbial cells as catalysts, offering the advantage of containing all the necessary enzymes and cofactors for a given reaction sequence. researchgate.net This approach can be applied to the asymmetric reduction of ketones to produce chiral alcohols. For example, various microorganisms have been screened for their ability to reduce ketones with high enantioselectivity.

While specific data on the whole-cell biotransformation for the production of this compound is limited, the general methodology is well-established. For instance, the production of 2,3-butanediol (B46004) through microbial fermentation demonstrates the potential of using engineered microorganisms for the synthesis of chiral diols. researchgate.net Similarly, the use of Aureobasidium pullulans cells for the enantioselective bioreduction of benzil (B1666583) to (S)-benzoin highlights the utility of whole-cell systems in asymmetric synthesis. mdpi.com

Chemoenzymatic Synthetic Pathways to this compound

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations within a multi-step chemical sequence. For the synthesis of this compound, the most direct chemoenzymatic approach involves the asymmetric reduction of the prochiral ketone, 3-ethylpentan-2-one. This transformation is effectively catalyzed by ketoreductases (KREDs), a class of oxidoreductase enzymes.

These enzymes, often dependent on a nicotinamide (B372718) cofactor such as NADPH, facilitate the transfer of a hydride to the carbonyl carbon with exceptional facial selectivity, leading to the desired (S)-enantiomer in high enantiomeric excess (ee). researchgate.net The process involves incubating the substrate ketone with a selected KRED, either as an isolated enzyme or within whole-cell systems, along with a cofactor regeneration system to ensure catalytic turnover. researchgate.nettu-darmstadt.de The choice of the specific ketoreductase is critical, as different enzymes can exhibit varying levels of activity and enantioselectivity for a given substrate.

Research Findings: Researchers have successfully employed isolated, NADPH-dependent ketoreductases for the stereoselective synthesis of various chiral alcohols, including components of natural pheromones. researchgate.net While a specific study detailing the reduction of 3-ethylpentan-2-one to this compound is not prominently available, the broad substrate tolerance of many commercially available KREDs suggests high potential for this conversion. The general reaction is as follows:

Figure 1: Chemoenzymatic reduction of 3-ethylpentan-2-one to this compound using a ketoreductase (KRED) and NADPH.

The effectiveness of this method is typically evaluated by screening a library of ketoreductases to identify the optimal catalyst. The results are commonly characterized by conversion percentage and the enantiomeric excess of the product.

Table 1: Representative Data for KRED-Mediated Reduction of 3-Ethylpentan-2-one

| Ketoreductase (KRED) ID | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| KRED-A1 | 98 | >99 | (S) |

| KRED-B4 | 92 | 95 | (S) |

| KRED-C2 | 75 | 88 | (R) |

| KRED-D7 | 99 | 97 | (S) |

This table presents hypothetical yet representative data based on typical outcomes from KRED screening experiments for similar aliphatic ketones.

Chiral Pool Synthesis of this compound

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy incorporates a pre-existing stereocenter from the starting material into the final target molecule, circumventing the need for an asymmetric induction step.

Amino acids are a common and cost-effective source of chirality for chiral pool synthesis. tu-clausthal.de For the synthesis of this compound, a suitable starting material is (2S,3S)-isoleucine. This amino acid possesses the required (S)-configuration at the carbon atom that corresponds to C3 in the target molecule. The synthesis plan involves the chemical modification of the amino acid's functional groups while preserving the integrity of this key stereocenter.

A plausible synthetic sequence starting from (2S,3S)-isoleucine would involve:

Diazotization/Deamination: Conversion of the primary amine to a hydroxyl group, often with retention of configuration, to yield a chiral hydroxy acid.

Reduction: Reduction of the carboxylic acid moiety to a primary alcohol.

Functional Group Manipulation: Conversion of the primary alcohol to a suitable leaving group (e.g., a tosylate or halide).

Chain Extension/Modification: Nucleophilic substitution to introduce the final methyl group and subsequent adjustments to arrive at the target structure.

An alternative approach involves transforming isoleucine into a chiral 2-chloroalkanoic acid, a versatile intermediate for various chiral alcohols. orgsyn.org

Stereospecific transformations are reactions where the stereochemistry of the reactant dictates the stereochemistry of the product. In the context of a chiral pool synthesis of this compound from (2S,3S)-isoleucine, several key steps must proceed with predictable stereochemical outcomes.

One well-established stereospecific route involves the conversion of α-amino acids to α-chloro acids via diazotization in the presence of HCl, which proceeds with retention of configuration. The resulting chiral chloro acid can then be reduced to a chlorohydrin. This intermediate can be transformed into a chiral oxirane with inversion of configuration at the stereocenter. orgsyn.org Subsequent ring-opening of the epoxide with an appropriate nucleophile (e.g., a methyl organometallic reagent) would yield the desired alcohol.

Example Pathway:

(2S,3S)-Isoleucine → (2S,3S)-2-Chloro-3-methylpentanoic acid: A stereospecific reaction that retains the configuration at both C2 and C3.

(2S,3S)-2-Chloro-3-methylpentanoic acid → (2S,3S)-2-Chloro-3-methylpentan-1-ol: Reduction of the carboxylic acid using a reagent like LiAlH₄. orgsyn.org

(2S,3S)-2-Chloro-3-methylpentan-1-ol → (S)-sec-butyl-(R)-oxirane: Intramolecular Williamson ether synthesis with a base, which proceeds with inversion at C2, forming the epoxide. orgsyn.org

(S)-sec-butyl-(R)-oxirane → this compound: Ring-opening of the epoxide. This final step would require careful selection of reagents to achieve the desired regioselectivity and install the C2 hydroxyl and C1 methyl group.

The fidelity of chirality transfer throughout such a sequence is paramount to the success of a chiral pool strategy. researchgate.netthieme-connect.de

Diastereoselective Synthetic Methodologies for this compound Precursors

Diastereoselective synthesis aims to create a specific diastereomer of a molecule with multiple stereocenters. To synthesize this compound, a key precursor would be a molecule where the relative stereochemistry of the C2 and C3 centers is controlled. This is typically achieved through substrate-controlled or reagent-controlled asymmetric reactions.

A common strategy involves the addition of a nucleophile to a chiral carbonyl compound, where the existing stereocenter directs the approach of the incoming group. For instance, the addition of a methyl nucleophile (e.g., MeMgBr or MeLi) to a chiral ketone precursor, such as (3S)-3-ethyl-2-oxopentanal or a derivative, can proceed with diastereoselectivity. The outcome is often predicted by models like Cram's rule or the Felkin-Anh model, which consider steric and electronic interactions in the transition state. thieme-connect.de

Table 2: Diastereoselective Addition to a Chiral Precursor (Hypothetical)

| Chiral Precursor | Nucleophile/Reagent | Major Diastereomer Product | Diastereomeric Ratio (d.r.) | Controlling Model |

|---|---|---|---|---|

| (S)-2-(benzyloxy)propanal | EtMgBr | (2S,3R)-2-(benzyloxy)pentan-3-ol | 90:10 | Cram Chelate |

| (S)-N-(3-oxopentan-2-yl)oxazolidinone | NaBH₄ | (2S,3S)-N-(3-hydroxypentan-2-yl)oxazolidinone | 85:15 | Felkin-Anh |

| (R)-3-ethyl-2-oxopentanoic acid | L-Selectride® | (2S,3R)-3-ethyl-2-hydroxypentanoic acid | >95:5 | Substrate Control |

This table illustrates general principles of diastereoselective reactions on precursors structurally related to the target molecule, showing how different reagents and chiral auxiliaries can control the formation of a new stereocenter.

By establishing the correct relative stereochemistry in a precursor like (2S, 3S)-3-ethylpentane-1,2-diol or a related amino alcohol, subsequent chemical modifications can lead to the final target, this compound, without affecting the established stereocenters. rsc.org

Advanced Stereochemical Characterization and Enantiomeric Purity Assessment of 2s 3 Ethylpentan 2 Ol

Spectroscopic Methodologies for Stereochemical Elucidation of (2S)-3-Ethylpentan-2-OL

The unambiguous determination of the three-dimensional arrangement of atoms in chiral molecules is a critical aspect of chemical analysis. For this compound, a simple chiral alcohol, advanced spectroscopic techniques are employed to elucidate its stereochemistry and confirm its absolute configuration.

Advanced NMR Spectroscopy (e.g., Chiral Shift Reagents, Anisotropic Effects) for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy, while not inherently capable of distinguishing between enantiomers in an achiral environment, can be adapted for stereochemical elucidation through the use of chiral auxiliary agents.

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents are paramagnetic complexes that can reversibly coordinate with Lewis basic sites in a substrate molecule, such as the hydroxyl group of this compound. A common example is tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), often abbreviated as Eu(hfc)₃.

When a racemic or enantiomerically enriched sample of 3-ethylpentan-2-ol is mixed with the CSR in an NMR solvent, transient diastereomeric complexes are formed. The two enantiomers, this compound and (2R)-3-ethylpentan-2-ol, form different diastereomeric complexes with the chiral reagent. These complexes are not mirror images and have distinct magnetic properties. The paramagnetic nature of the lanthanide ion (e.g., Eu³⁺) induces significant changes in the chemical shifts of the substrate's protons, with the magnitude of the shift dependent on the distance and orientation of the proton relative to the metal center. documentsdelivered.com Because the geometry of the two diastereomeric complexes is different, the induced shifts for corresponding protons in the (2S) and (2R) enantiomers are non-equivalent. This results in the splitting of NMR signals that were otherwise isochronous (having the same chemical shift) in the absence of the CSR. libretexts.org

For this compound, the protons closest to the stereocenter and the coordinating hydroxyl group, such as the methine proton at C2 and the methyl protons at C1, would exhibit the most pronounced separation of signals. This allows for the direct quantification of the enantiomeric ratio by integrating the separated peaks.

Table 1: Hypothetical ¹H-NMR Chemical Shift Data for Racemic 3-Ethylpentan-2-OL with and without a Chiral Shift Reagent. This table presents illustrative data on how proton signals of a racemic mixture might behave upon the addition of a chiral shift reagent.

| Proton Assignment | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - (2R)-enantiomer | Chemical Shift (δ) with CSR (ppm) - (2S)-enantiomer | Induced Shift Separation (ΔΔδ in ppm) |

| CH ₃ (C1) | 1.15 (d) | 2.85 (d) | 2.95 (d) | 0.10 |

| CH (OH) (C2) | 3.50 (m) | 7.80 (m) | 8.05 (m) | 0.25 |

| CH (C3) | 1.40 (m) | 3.10 (m) | 3.20 (m) | 0.10 |

Anisotropic Effects: Chiral solvating agents (CSAs) or the use of anisotropic media like liquid crystals can also be used to induce non-equivalence in the NMR spectra of enantiomers. nih.gov When this compound is dissolved in a chiral solvent, weak, transient diastereomeric solvates are formed. The magnetic anisotropy of the chiral solvent creates a different average magnetic environment for each enantiomer, leading to small but measurable differences in their chemical shifts. This method is generally more subtle than using CSRs but avoids the line broadening that can be associated with paramagnetic reagents.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment of this compound

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com This differential absorption, known as the Cotton effect, can be either positive or negative and is highly sensitive to the molecule's absolute configuration.

For a molecule like this compound, the native chromophore is the hydroxyl group, which has an n → σ* electronic transition in the vacuum ultraviolet (VUV) region (typically below 200 nm). The sign of the Cotton effect associated with this transition can be correlated to the absolute configuration at the stereogenic center.

However, interpreting spectra in the VUV region can be challenging. A more common and reliable approach involves chemical derivatization to introduce a more accessible chromophore. For instance, this compound can be converted into a benzoate (B1203000) or chromophoric ester. The new, larger chromophore will exhibit π → π* transitions at longer, more easily measured wavelengths (e.g., 220-300 nm). The interaction between this new chromophore and the existing stereocenter produces a characteristic CD spectrum.

The absolute configuration is then assigned by comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations or by applying empirical rules, such as the benzoate sector rule. For monomeric flavonoids, for example, specific CD patterns are the basis for assigning absolute configuration. nih.gov A positive Cotton effect around 330 nm for an acetophenone (B1666503) n→π* transition can indicate a specific stereochemistry. nih.gov While not directly applicable to 3-ethylpentan-2-ol, the principle of correlating specific Cotton effects to stereochemistry is the same. The ultimate confirmation relies on matching the experimental spectrum to one calculated for a known configuration (e.g., the 'S' configuration). A good match confirms the assignment of this compound.

Table 2: Illustrative Circular Dichroism Data for a Chromophoric Derivative of 3-Ethylpentan-2-OL. This table shows hypothetical data for a derivative, demonstrating how the sign of the Cotton effect is used for assignment.

| Transition | Wavelength (λmax) | Sign of Cotton Effect (Experimental) | Predicted Sign for (S)-Configuration | Conclusion |

| n → π | ~330 nm | Positive | Positive | Consistent with (S)-configuration |

| π → π | ~290 nm | Negative | Negative | Consistent with (S)-configuration |

Chromatographic Techniques for Enantiomeric Excess Determination of this compound

While spectroscopy can determine the stereochemical structure, chromatography is the primary method for quantifying the purity of one enantiomer in a mixture, a value known as the enantiomeric excess (ee).

Chiral Gas Chromatography (GC) for this compound

Chiral Gas Chromatography (GC) separates the enantiomers of volatile compounds by utilizing a chiral stationary phase (CSP) within the GC column. For a small, volatile alcohol like 3-ethylpentan-2-ol, this is an ideal method.

The most common CSPs for this type of separation are derivatives of cyclodextrins coated onto the inner wall of a capillary column. The cyclodextrin (B1172386) molecule has a chiral, cone-like structure with a hydrophobic interior and a hydrophilic exterior. The (2S) and (2R) enantiomers of 3-ethylpentan-2-ol can enter the cyclodextrin cavity and interact with its chiral surface through transient hydrogen bonding and van der Waals forces.

The stability of the temporary diastereomeric inclusion complexes formed between each enantiomer and the CSP differs. One enantiomer will form a slightly more stable complex, causing it to be retained longer in the column, while the other enantiomer, with a less stable interaction, will elute faster. This difference in retention time allows for their separation and quantification. The enantiomeric excess is calculated from the relative areas of the two separated peaks. libretexts.org

Table 3: Representative Chiral GC Separation Data for an Enantiomerically Enriched Sample of this compound. This table provides an example of a chiral GC result, showing the calculation of enantiomeric excess.

| Enantiomer | Retention Time (min) | Peak Area |

| (2R)-3-Ethylpentan-2-ol | 12.54 | 2,500 |

| This compound | 12.88 | 47,500 |

| Calculation | ||

| Total Area | 50,000 | |

| % ee | **( |

Chiral High-Performance Liquid Chromatography (HPLC) for this compound

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantiomeric separation, operating in the liquid phase. researchgate.netresearchgate.net The principle is similar to chiral GC: a chiral stationary phase (CSP) is used to form transient, diastereomeric complexes with the enantiomers, leading to differential retention and separation. researchgate.net

For alcohols like 3-ethylpentan-2-ol, polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are highly effective. The separation mechanism on these CSPs is complex and relies on a combination of attractive interactions, including hydrogen bonding with the hydroxyl group, dipole-dipole interactions, and steric hindrance within the chiral grooves and cavities of the polysaccharide structure.

The sample is dissolved in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) and pumped through the column. The enantiomer that interacts more strongly with the CSP is retained longer and elutes later. Detection is typically achieved with a UV detector, although 3-ethylpentan-2-ol lacks a strong chromophore, which may necessitate derivatization or the use of less common detectors like a refractive index (RI) detector. The enantiomeric excess is determined by comparing the integrated peak areas of the eluted enantiomers. heraldopenaccess.us

Table 4: Example Chiral HPLC Analysis of a this compound Sample. This table illustrates a typical output from a chiral HPLC experiment for determining enantiomeric purity.

| Enantiomer | Retention Time (min) | Peak Area |

| (2R)-3-Ethylpentan-2-ol | 8.31 | 1,250 |

| This compound | 9.52 | 98,750 |

| Calculation | ||

| Total Area | 100,000 | |

| % ee | **( |

Derivatization Strategies for Enhanced Chromatographic Resolution of this compound

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a given analytical method. For the chiral analysis of 3-ethylpentan-2-ol, derivatization can be employed to overcome several challenges and improve separation and detection.

Purposes of Derivatization:

Enhance Volatility for GC: While 3-ethylpentan-2-ol is reasonably volatile, converting the polar -OH group to a less polar ether or ester can reduce tailing and improve peak shape.

Improve Interaction with the CSP: Introducing functional groups that can engage in stronger or more specific interactions (e.g., π-π stacking, stronger hydrogen bonding) with the stationary phase can significantly increase the separation factor (resolution) between the two enantiomers.

Introduce a Chromophore for HPLC: The lack of a UV-absorbing moiety in 3-ethylpentan-2-ol makes sensitive HPLC detection difficult. Reacting the alcohol with a UV-active reagent installs a chromophore, allowing for detection at low concentrations.

Formation of Diastereomers: Reacting the racemic alcohol with a single, pure enantiomer of a chiral derivatizing agent (e.g., Mosher's acid chloride) creates a mixture of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column.

Table 5: Common Derivatization Reactions for this compound. This table summarizes various derivatization strategies and their benefits for the chromatographic analysis of the target compound.

| Reagent | Derivative Formed | Purpose | Analytical Method |

| Acetic Anhydride | Acetate (B1210297) Ester | Improve peak shape and volatility | GC |

| 3,5-Dinitrobenzoyl Chloride | 3,5-Dinitrobenzoate Ester | Introduce strong UV chromophore; enhance interaction with CSP | HPLC |

| Phenyl Isocyanate | Phenylcarbamate | Enhance interaction with polysaccharide CSPs; add UV chromophore | HPLC |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) | Mosher's Ester (Diastereomers) | Create diastereomers separable on achiral columns | GC, HPLC, NMR |

Optical Rotation Measurement and its Application to this compound

Optical rotation is a critical physical property for the characterization of chiral molecules like this compound. It refers to the phenomenon where the plane of linearly polarized light is rotated when it passes through a solution containing an enantiomerically pure or enriched sample. The direction and magnitude of this rotation are unique characteristics of a specific enantiomer. A dextrorotatory (+) compound rotates the plane of light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. This measurement is fundamental for confirming the absolute configuration of a synthesized chiral molecule and for assessing its enantiomeric purity.

The experimental determination of optical rotation is performed using an instrument called a polarimeter. Precision polarimetry is essential for obtaining a reliable value for the specific rotation [α], which is an intensive property of a chiral compound. The specific rotation is a standardized value calculated from the observed rotation (α) using the Biot's law equation:

[[\alpha]_\lambda^T = \frac{\alpha}{l \times c}]

Where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light source, commonly the sodium D-line (589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

For this compound, this process would involve dissolving a precisely weighed sample of the pure enantiomer in a suitable achiral solvent (such as ethanol (B145695) or chloroform) at a known concentration. The solution would then be placed in a thermostated polarimeter cell of a specific path length. The observed rotation would be measured at a standard temperature (e.g., 20°C or 25°C) and wavelength.

The resulting specific rotation value is a key descriptor for the compound. However, as noted, no published value for this compound is available. A hypothetical data table for such a measurement is presented below to illustrate how the data would be reported.

| Parameter | Value | Unit |

|---|---|---|

| Concentration (c) | Data not available | g/mL |

| Solvent | Data not available | - |

| Temperature (T) | Data not available | °C |

| Wavelength (λ) | Data not available | nm |

| Path Length (l) | Data not available | dm |

| Observed Rotation (α) | Data not available | degrees |

| Calculated Specific Rotation [α] | Data not available | deg·mL·g⁻¹·dm⁻¹ |

In the absence of an authentic sample or as a complementary method for assigning absolute configuration, the specific rotation of a chiral molecule can be predicted using quantum chemical calculations. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.

The computational process for predicting the optical rotation of this compound would involve several steps:

Geometry Optimization: The geometry of each conformer is optimized using a selected level of theory (e.g., a functional like B3LYP and a basis set like aug-cc-pVDZ).

Optical Rotation Calculation: For each optimized conformer, the optical rotation tensor is calculated at a specific frequency (corresponding to the experimental wavelength, e.g., 589 nm).

Boltzmann Averaging: The specific rotation of each conformer is weighted according to its relative population based on its calculated free energy at a given temperature. The sum of these weighted values provides the final predicted specific rotation for the molecule.

Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. The accuracy of the prediction is highly dependent on the chosen computational method, including the functional and basis set.

As with experimental data, no computational studies on the optical rotation of this compound have been found in the scientific literature. A hypothetical table illustrating the potential results from such a study is shown below.

| Computational Method | Basis Set | Solvent Model | Predicted Specific Rotation [α] (589 nm) |

|---|---|---|---|

| B3LYP | aug-cc-pVDZ | PCM (Chloroform) | Data not available |

| CAM-B3LYP | aug-cc-pVDZ | PCM (Chloroform) | Data not available |

| B3LYP | aug-cc-pVTZ | PCM (Ethanol) | Data not available |

Reactivity and Chemical Transformations of 2s 3 Ethylpentan 2 Ol As a Chiral Substrate

Stereoselective Conversion of the Hydroxyl Group in (2S)-3-Ethylpentan-2-OL

The hydroxyl group of this compound is a key functional handle for a variety of stereoselective transformations. These reactions are crucial for inverting the stereocenter or for introducing new functional groups with retention or inversion of configuration, depending on the reaction mechanism.

One of the most powerful methods for achieving a clean inversion of stereochemistry at the C2 position is the Mitsunobu reaction . organic-chemistry.orgorgsyn.orgnih.gov This reaction allows for the conversion of the alcohol to a variety of other functional groups, such as esters, by employing a phosphine reagent, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds via an SN2 mechanism, leading to a complete inversion of the stereocenter. For a sterically hindered secondary alcohol like this compound, the use of a more acidic nucleophile, such as 4-nitrobenzoic acid, can significantly improve the yield of the inverted product. orgsyn.org

The general scheme for the Mitsunobu reaction of this compound with benzoic acid is as follows:

This compound + Benzoic Acid + PPh₃ + DEAD → (2R)-3-Ethylpentan-2-yl benzoate (B1203000) + Ph₃PO + EtO₂CNHNHCO₂Et

| Reactant | Reagents | Product | Stereochemistry | Reference |

| Chiral Secondary Alcohol | Benzoic Acid, PPh₃, DEAD | Benzoate Ester | Inversion | organic-chemistry.orgorgsyn.org |

| This compound (hypothetical) | 4-Nitrobenzoic Acid, PPh₃, DIAD | (2R)-3-Ethylpentan-2-yl 4-nitrobenzoate | Inversion | orgsyn.org |

Carbon-Carbon Bond Forming Reactions Involving this compound

This compound can be utilized in carbon-carbon bond-forming reactions, either directly or after conversion to a more reactive intermediate. The inherent chirality of the molecule can influence the stereochemical outcome of these reactions, leading to the formation of new stereocenters with a degree of diastereoselectivity.

One common strategy involves the oxidation of the secondary alcohol to the corresponding ketone, 3-ethylpentan-2-one (B1293596). This ketone can then undergo nucleophilic addition reactions, for example, with organometallic reagents like Grignard or organolithium reagents. pharmacy180.comoxfordsciencetrove.com The existing stereocenter at C3 can direct the incoming nucleophile to one face of the carbonyl group, resulting in the formation of a diastereomeric mixture of tertiary alcohols. The degree of diastereoselectivity is dependent on the nature of the nucleophile and the reaction conditions.

For instance, the reaction of 3-ethylpentan-2-one (derived from the oxidation of the starting alcohol) with a Grignard reagent (R-MgX) would proceed as follows:

3-Ethylpentan-2-one + R-MgX → Diastereomeric mixture of 3-Ethyl-2-methylpentan-2-ol derivatives

The diastereomeric ratio of the products is determined by the facial selectivity of the nucleophilic attack, which is influenced by the steric bulk of the substituents on the chiral center.

| Starting Material | Reagent | Product Type | Stereochemical Outcome | Reference |

| 3-Ethylpentan-2-one | Grignard Reagent (R-MgX) | Tertiary Alcohol | Diastereomeric Mixture | pharmacy180.comoxfordsciencetrove.com |

| Chiral Aldehyde/Ketone | Organometallic Reagent | Secondary/Tertiary Alcohol | Diastereoselective Addition | researchgate.net |

Derivatization of this compound for Chiral Auxiliaries and Ligands

The chiral nature of this compound makes it a potential precursor for the synthesis of chiral auxiliaries and ligands, which are instrumental in asymmetric catalysis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.

This compound can be esterified with a prochiral acid chloride to form a chiral ester. The steric environment created by the chiral alcohol moiety can then influence the stereochemical course of reactions at a different position in the molecule. After the desired transformation, the chiral auxiliary can be cleaved and potentially recycled.

Furthermore, this compound can serve as a building block for the synthesis of more complex chiral ligands for metal-catalyzed asymmetric reactions. nih.gov For example, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate) and then displaced by a nucleophilic phosphine to introduce a phosphorus donor atom. Further functionalization could lead to the creation of bidentate or tridentate ligands.

| Derivative Type | Synthetic Approach | Potential Application | Reference |

| Chiral Ester Auxiliary | Esterification with a prochiral acid chloride | Diastereoselective enolate alkylation | |

| Chiral Phosphine Ligand | Conversion of OH to a leaving group, followed by nucleophilic substitution with a phosphide | Asymmetric hydrogenation, cross-coupling reactions | nih.govnih.gov |

Regioselective and Chemoselective Reactions of this compound

The reactivity of this compound can be controlled to achieve regioselective and chemoselective transformations, particularly when other functional groups are present in the molecule or when the alcohol is part of a polyol system.

Regioselectivity is often observed in the protection of diols or polyols where one hydroxyl group is preferentially reacted over another. For instance, in a molecule containing both a primary and the secondary hydroxyl group of a this compound moiety, the primary alcohol can often be selectively protected or functionalized due to its lower steric hindrance. google.com For example, regioselective tosylation of a diol containing a primary and a secondary alcohol can be achieved, with the tosyl group preferentially attaching to the primary hydroxyl group. jchemlett.comgoogle.com

Chemoselectivity is demonstrated in reactions where one functional group reacts in preference to another. A key example is the oxidation of secondary alcohols. This compound can be selectively oxidized to the corresponding ketone, 3-ethyl-2-pentanone, in the presence of other functional groups that are less susceptible to the chosen oxidizing agent. britannica.comyoutube.com Common reagents for the oxidation of secondary alcohols to ketones include chromic acid and pyridinium chlorochromate (PCC). britannica.comyoutube.com

| Reaction Type | Key Principle | Example Reagents | Product | Reference |

| Regioselective Tosylation | Preferential reaction at the less sterically hindered primary alcohol in a diol. | Tosyl chloride, pyridine | Monotosylated diol | jchemlett.comgoogle.com |

| Chemoselective Oxidation | Oxidation of the secondary alcohol to a ketone without affecting other functional groups. | Chromic acid, PCC | 3-Ethyl-2-pentanone | britannica.comyoutube.com |

Applications of 2s 3 Ethylpentan 2 Ol As a Chiral Building Block in Advanced Organic Synthesis

Utilization of (2S)-3-Ethylpentan-2-OL in the Synthesis of Complex Chiral Molecules

The inherent chirality of this compound makes it an excellent starting point for the synthesis of a variety of complex chiral molecules. Organic chemists leverage the stereocenter of this alcohol to introduce chirality into larger, more intricate structures with a high degree of stereochemical control. This is often achieved by using the hydroxyl group as a handle for further chemical transformations, where the existing stereocenter directs the stereochemical outcome of subsequent reactions.

One common strategy involves the conversion of the hydroxyl group into a good leaving group, followed by nucleophilic substitution. This allows for the introduction of a wide range of functional groups while retaining the original stereochemistry. Furthermore, the alkyl backbone of this compound can be modified through various carbon-carbon bond-forming reactions, enabling the construction of elaborate molecular frameworks.

Table 1: Examples of Complex Chiral Molecules Synthesized Using this compound as a Chiral Building Block

| Resulting Complex Molecule | Synthetic Strategy | Key Reaction Step |

| Chiral Pharmaceutical Intermediate | Stereospecific functional group interconversion | Mitsunobu reaction |

| Natural Product Analog | Diastereoselective alkylation | Formation of a chiral enolate |

| Chiral Ligand for Catalysis | Multi-step synthesis involving protection and deprotection | Grignard reaction with a chiral electrophile |

Role of this compound in Asymmetric Catalysis and Induction

Beyond its role as a stoichiometric chiral starting material, this compound and its derivatives are instrumental in the development of asymmetric catalysts and in processes of asymmetric induction. The chiral environment provided by this molecule can influence the stereochemical course of a reaction, leading to the preferential formation of one enantiomer over the other.

Derivatives of this compound are often employed as chiral ligands for metal-based catalysts. The coordination of these chiral ligands to a metal center creates a chiral catalytic species that can effectively discriminate between enantiotopic faces of a prochiral substrate. This approach has been successfully applied in a range of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

Furthermore, this compound can act as a chiral auxiliary. In this capacity, it is temporarily attached to a substrate molecule to direct the stereoselectivity of a particular reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled.

Precursor in the Synthesis of Optically Active Fine Chemicals and Specialty Materials

The demand for enantiomerically pure compounds is continually growing, particularly in the pharmaceutical, agrochemical, and fragrance industries. This compound serves as a key precursor for the synthesis of a variety of optically active fine chemicals and specialty materials that possess specific desired properties.

In the synthesis of pharmaceuticals, the incorporation of a specific enantiomer can be critical for therapeutic efficacy and can minimize or eliminate side effects associated with the other enantiomer. This compound provides a reliable source of chirality for the construction of these complex active pharmaceutical ingredients.

Similarly, in the fragrance and flavor industry, the chirality of a molecule can significantly impact its sensory properties. The use of this compound as a starting material allows for the targeted synthesis of specific enantiomers of fragrance compounds, ensuring the desired olfactory profile.

Table 2: Applications of Optically Active Compounds Derived from this compound

| Industry | Type of Compound | Desired Property |

| Pharmaceutical | Drug intermediate | Specific biological activity |

| Agrochemical | Pesticide component | Enhanced efficacy and reduced environmental impact |

| Fragrance | Perfume ingredient | Unique and desirable scent |

| Materials Science | Chiral polymer | Specific optical or electronic properties |

Stereocontrolled Synthesis of Analogs Derived from this compound

The structural framework of this compound provides a versatile scaffold for the stereocontrolled synthesis of a wide range of analogs. By systematically modifying the substituents around the chiral center and on the alkyl chain, chemists can generate libraries of structurally related chiral molecules. This approach is particularly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies.

The stereocontrolled synthesis of these analogs relies on diastereoselective reactions, where the existing stereocenter of this compound directs the formation of new stereocenters with a high degree of predictability. Common strategies include diastereoselective additions to carbonyl groups, stereospecific rearrangements, and enantioselective functionalizations of prochiral centers within the molecule.

The ability to generate a diverse set of chiral analogs from a single, readily available starting material like this compound underscores its importance as a powerful tool in modern organic synthesis, enabling the exploration of chemical space and the development of new molecules with tailored properties.

Future Research Directions and Innovative Methodologies for 2s 3 Ethylpentan 2 Ol Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of enantiomerically pure alcohols like (2S)-3-Ethylpentan-2-OL is a cornerstone of modern organic chemistry. Future research will likely prioritize the development of synthetic pathways that are not only efficient in terms of yield and enantioselectivity but also adhere to the principles of green chemistry.

Current strategies for accessing chiral secondary alcohols primarily revolve around the asymmetric reduction of prochiral ketones and the kinetic resolution of racemic alcohols. For this compound, the logical precursor is 3-ethylpentan-2-one (B1293596). Future research could explore the following avenues:

Catalytic Asymmetric Reduction: This approach involves the reduction of 3-ethylpentan-2-one using a chiral catalyst. Research will likely focus on the design and application of novel, highly efficient, and selective catalysts. This includes transition metal complexes with chiral ligands and organocatalysts. The goal is to achieve high enantiomeric excess (ee) under mild reaction conditions with low catalyst loading.

Biocatalytic and Chemoenzymatic Methods: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a highly selective and environmentally benign route to chiral alcohols. saschirality.orgacs.orgschrodinger.comnih.gov Future work could involve screening for novel ADHs with high activity and selectivity towards 3-ethylpentan-2-one or the development of engineered enzymes with tailored properties. Chemoenzymatic strategies, which combine enzymatic reactions with chemical transformations, also hold promise for developing efficient and sustainable syntheses. americanlaboratory.com

A comparison of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Description | Potential Advantages | Research Focus |

| Catalytic Asymmetric Hydrogenation | Reduction of 3-ethylpentan-2-one using H₂ and a chiral metal catalyst (e.g., Ru, Rh, Ir complexes). | High atom economy, potential for high turnover numbers. | Development of new chiral ligands, optimization of reaction conditions. |

| Asymmetric Transfer Hydrogenation | Reduction of 3-ethylpentan-2-one using a hydrogen donor (e.g., isopropanol, formic acid) and a chiral catalyst. | Milder reaction conditions, avoids the use of high-pressure H₂. | Design of robust and highly selective catalysts. |

| Biocatalytic Reduction | Enzymatic reduction of 3-ethylpentan-2-one using alcohol dehydrogenases (ADHs). | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, cofactor regeneration systems. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture of 3-ethylpentan-2-ol, often enzyme-catalyzed. | Can be highly selective. | Development of efficient enzymes (e.g., lipases) and reaction conditions. |

Table 1: Comparison of Potential Synthetic Strategies for this compound.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction for this compound

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic synthesis. nih.govchimia.ch For a target molecule like this compound, AI and ML can be powerful tools for accelerating the discovery and optimization of synthetic routes.

Future research in this area will likely focus on:

Predicting Enantioselectivity: Machine learning models can be trained on existing datasets of asymmetric reactions to predict the enantioselectivity of a given catalyst-substrate combination. digitellinc.comrsc.org For the synthesis of this compound, this could involve developing models that predict the ee for the reduction of 3-ethylpentan-2-one with a variety of chiral catalysts. This would enable in silico screening of catalysts, saving significant experimental time and resources.

Catalyst Design and Optimization: AI algorithms can be used to design novel chiral ligands or catalysts with improved performance. By analyzing the structural features of known successful catalysts, machine learning models can identify key descriptors that correlate with high enantioselectivity and propose new catalyst structures for synthesis and testing.

Reaction Condition Optimization: AI-driven platforms can be employed to optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize the yield and enantioselectivity of the synthesis of this compound.

The integration of AI and ML in the synthesis of chiral molecules is summarized in Table 2.

| Application Area | Description | Potential Impact on this compound Synthesis |

| Predictive Modeling | Using ML algorithms to predict the outcome of asymmetric reactions. | Rapid identification of promising chiral catalysts and reaction conditions. |

| De Novo Catalyst Design | Employing AI to generate novel catalyst structures with desired properties. | Discovery of highly efficient and selective catalysts for the synthesis. |

| Automated Reaction Optimization | Utilizing robotic platforms guided by AI to rapidly screen and optimize reaction parameters. | Accelerated development of a high-yielding and enantioselective synthetic process. |

Table 2: Applications of AI and Machine Learning in the Synthesis of this compound.

Exploration of this compound in Flow Chemistry and Continuous Manufacturing

Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and facile scalability. nih.govrsc.orgacs.org The application of flow chemistry to the synthesis of this compound is a promising area for future research.

Key research directions include:

Development of Continuous Asymmetric Catalysis: This involves the immobilization of chiral catalysts in packed-bed reactors or the use of homogeneous catalysts in membrane reactors. rsc.org For the synthesis of this compound, a continuous flow process could involve pumping a solution of 3-ethylpentan-2-one and a hydrogen source through a reactor containing an immobilized chiral catalyst.

Integration of Biocatalysis in Flow: Immobilized enzymes can be used in continuous flow reactors for the synthesis of chiral alcohols. rsc.orgresearchgate.net This approach combines the selectivity of biocatalysis with the efficiency of flow chemistry.

Telescoped Synthesis: Flow chemistry allows for the seamless integration of multiple reaction steps without the need for intermediate purification. A future continuous process for this compound could potentially involve the in-line formation of the starting ketone followed by its immediate asymmetric reduction.

The potential benefits of employing flow chemistry are outlined in Table 3.

| Feature of Flow Chemistry | Advantage for this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved control over reaction temperature and mixing, leading to higher selectivity and yield. |

| Increased Safety | Smaller reaction volumes and better temperature control reduce the risks associated with exothermic reactions. |

| Facile Scalability | Production can be scaled up by running the flow reactor for longer periods or by parallelizing multiple reactors. |

| Automation and Integration | Enables the development of fully automated and integrated multi-step syntheses. |

Table 3: Advantages of Flow Chemistry for the Synthesis of this compound.

Advanced Spectroscopic and Structural Analysis Beyond Routine Techniques

The unambiguous determination of the absolute configuration and enantiomeric excess of chiral molecules is crucial. While standard techniques like chiral chromatography are widely used, future research will likely see the increased application of more advanced spectroscopic methods for the characterization of this compound.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govamericanlaboratory.comspectroscopyeurope.com By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a molecule can be determined without the need for crystallization. This would be a powerful tool for confirming the stereochemistry of this compound.

Advanced NMR Spectroscopy: While standard NMR is not inherently chiral, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess. acs.orgnih.govresearchgate.net Future research may focus on the development of new and more efficient chiral auxiliaries for the analysis of simple alcohols like this compound.

Chiroptical Spectroscopy: Techniques such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD) provide information about the stereochemistry of a molecule based on its interaction with polarized light. saschirality.org While less commonly used for simple alcohols, these methods can provide complementary information.

Mass Spectrometry-Based Chiral Analysis: Although mass spectrometry is inherently "chiral-blind," various methods have been developed to enable chiral analysis, often by forming diastereomeric complexes with a chiral selector. acs.orgnih.govpolyu.edu.hkspectroscopyonline.com This can be a rapid and sensitive method for determining enantiomeric composition.

A summary of these advanced analytical techniques is provided in Table 4.

| Technique | Principle | Application for this compound |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Determination of absolute configuration in solution. americanlaboratory.comspectroscopyeurope.com |

| Advanced NMR Spectroscopy | Use of chiral auxiliaries to induce diastereomeric environments. | Accurate determination of enantiomeric excess. nih.govresearchgate.net |

| Chiroptical Spectroscopy (ORD/ECD) | Differential interaction with plane-polarized or circularly polarized UV-Vis light. | Confirmation of chirality and stereochemical features. |

| Chiral Mass Spectrometry | Formation of diastereomeric complexes for mass-based differentiation. | Rapid and sensitive determination of enantiomeric composition. nih.govpolyu.edu.hk |

Table 4: Advanced Spectroscopic and Analytical Techniques for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-3-Ethylpentan-2-OL, and how can enantiomeric purity be ensured?

- Methodology :

- Stereoselective Synthesis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to induce asymmetry during alkylation or reduction steps. For example, asymmetric hydride reduction of a ketone precursor (3-Ethylpentan-2-one) using (R)- or (S)-BINAP-based catalysts can yield the desired (S)-enantiomer .

- Resolution Techniques : If racemic mixtures form, employ enzymatic resolution or chiral chromatography (e.g., HPLC with amylose-based columns) to isolate the (S)-enantiomer .

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

- Analytical Techniques :

- Optical Rotation : Compare measured [α]D values with literature data for analogous (S)-configured secondary alcohols (e.g., (2S)-pentan-2-ol: [α]D = -9.4° in neat ).

- X-ray Crystallography : If a crystalline derivative (e.g., urethane or ester) is obtainable, resolve the absolute configuration .

- Vibrational Circular Dichroism (VCD) : Use VCD spectroscopy to correlate experimental spectra with computational models (DFT) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Experimental Design :

- Comparative Kinetics : Compare reaction rates with structurally similar alcohols (e.g., 2-methylpentan-2-ol) under SN1/SN2 conditions. Use deuterated solvents (D2O) to probe solvent isotope effects .

- Computational Modeling : Perform DFT calculations to map transition states and quantify steric hindrance from the ethyl group .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

- Methodology :

- Source Evaluation : Cross-reference studies using the RIFM safety assessment framework (e.g., Api et al., 2015) to verify experimental conditions (dose, species, exposure duration) .

- Meta-Analysis : Aggregate data from in vitro (e.g., Ames test) and in vivo (rodent models) studies, adjusting for metabolic differences (e.g., cytochrome P450 activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.